(3-chlorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
Overview
Description
The compound (3-chlorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is an organic molecule that has shown considerable interest within the scientific community due to its potential applications in medicinal chemistry, material science, and various biological studies. The unique combination of functional groups within its structure makes it a versatile molecule for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a series of steps involving the coupling of various precursors under specific conditions. One common synthetic route involves the reaction of 3-chlorophenyl isocyanate with 4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine under anhydrous conditions using a suitable solvent like dichloromethane. The reaction mixture is often maintained at a controlled temperature to ensure the efficient formation of the desired product. Purification is typically done through column chromatography to isolate the compound in high purity.
Industrial Production Methods: Scaling up the synthesis for industrial purposes involves optimization of the reaction conditions to maximize yield and minimize waste. Advanced techniques such as continuous flow reactors can be employed to ensure consistent production rates and quality control. Additionally, the use of greener solvents and catalysts is explored to adhere to environmental regulations and sustainability practices.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound may undergo oxidative reactions, leading to the formation of various oxidized derivatives, which can further be studied for potential biological activity.
Reduction: The reduction of the carbonyl group within its structure can yield alcohol derivatives.
Substitution: Halogen exchange reactions can be performed on the 3-chlorophenyl ring to introduce different substituents, altering the compound's physical and chemical properties.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reactions: Nucleophilic aromatic substitution using reagents like sodium methoxide
Major Products Formed:
Oxidized derivatives
Reduced alcohol forms
Substituted phenyl derivatives
Scientific Research Applications
This compound has broad applications across various scientific fields:
Chemistry: Used as a starting material for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a ligand in receptor-binding studies, aiding in the understanding of molecular interactions.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents targeting specific receptors or enzymes.
Industry: Utilized in the production of specialized coatings, adhesives, and materials with unique physical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects is often linked to its ability to interact with specific molecular targets, such as enzymes or receptors. The piperazine ring and pyrazole moiety play crucial roles in binding to these targets, modulating their activity, and leading to desired biological outcomes. Pathways involved can include inhibition or activation of enzymatic processes, receptor modulation, or interference with cellular signaling.
Comparison with Similar Compounds
Similar compounds that can be compared with (3-chlorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone include:
(3-chlorophenyl)(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanol: : A reduced derivative with potentially different biological activities.
4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazine: : Lacks the carbonyl functionality, providing insights into the role of the methanone group.
3-chlorophenyl piperazine derivatives: : Various substitutions on the piperazine ring can offer a comparative study of structure-activity relationships.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c1-14-22-17(13-18(23-14)26-7-3-6-21-26)24-8-10-25(11-9-24)19(27)15-4-2-5-16(20)12-15/h2-7,12-13H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSWTIUOJPSJNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl)N4C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001125241 | |
Record name | (3-Chlorophenyl)[4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170363-39-9 | |
Record name | (3-Chlorophenyl)[4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1170363-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Chlorophenyl)[4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001125241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.